5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
Description
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1196662-06-2) is a halogenated pyrrolopyrimidine derivative with the molecular formula C₁₅H₂₄IN₃Si and a molecular weight of 401.37 g/mol . The compound features a triisopropylsilyl (TIPS) group at the 7-position and an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core. The TIPS group enhances steric bulk and lipophilicity, making the compound a valuable intermediate in medicinal chemistry for protecting reactive sites during synthesis . Its iodine substituent enables further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are critical in developing kinase inhibitors or nucleotide analogues .
Properties
IUPAC Name |
(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVRRVKABLKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor followed by the introduction of the triisopropylsilyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination. The triisopropylsilyl group can be introduced using triisopropylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or organomagnesium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine serves as a critical building block in the synthesis of biologically active molecules. Its structural properties allow it to act as an enzyme inhibitor or modulator, making it valuable in drug discovery processes.
- Case Study : Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, demonstrating potential for therapeutic applications in oncology.
Materials Science
In materials science, this compound is utilized to develop novel materials with unique electronic properties. Its ability to form stable complexes with metals and other organic molecules makes it suitable for creating advanced materials for electronic devices.
- Application Example : The triisopropylsilyl group enhances the solubility and processability of polymers used in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Chemical Biology
The compound is employed in chemical biology to study enzyme mechanisms and protein-ligand interactions. Its structural features facilitate binding to various biological targets, allowing researchers to explore biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences physicochemical properties and biological activity. Key analogues include:
Key Observations :
- Lipophilicity : The TIPS group confers higher lipophilicity (logP ~3–4 estimated) compared to methyl or isopropyl groups, improving membrane permeability but reducing aqueous solubility .
- Steric Effects : Bulky TIPS protects the pyrrolo[2,3-d]pyrimidine core from undesired reactions, whereas smaller substituents like methyl allow easier access for electrophilic substitutions .
Halogen and Functional Group Variations
Variations at the 5-position (iodine vs. chloro/fluoro) and additional functional groups modulate reactivity and target affinity:
Key Observations :
- Iodine vs. Smaller Halogens : Iodo supports cross-coupling but increases molecular weight; chloro/fluoro enhance electronegativity, improving hydrogen-bonding interactions in target binding .
- Amino Groups: Analogues like 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 931115-93-4) exhibit basicity (predicted pKa ~4.99), enabling interactions with acidic residues in kinase active sites .
Biological Activity
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine features a pyrrolo[2,3-d]pyrimidine core with an iodine atom at the 5-position and a triisopropylsilyl group at the 7-position. The compound's molecular formula is and it has a molecular weight of 401.36 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It is believed to act as an inhibitor by binding to active sites of specific enzymes, facilitated by the lipophilic nature conferred by the triisopropylsilyl group. This enhances the compound's ability to penetrate hydrophobic pockets in proteins, potentially affecting enzymatic reactions .
Antiviral Properties
Research indicates that compounds similar to 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine exhibit antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study highlighted the antiviral properties of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, suggesting that structural modifications at positions 4 and 7 can enhance efficacy against these viruses .
Table 1: Antiviral Activity of Related Compounds
| Compound | Inhibition (%) at 10 µM | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| Compound 1 | 59 | 24.5 | NR |
| Compound 5 | 68 | 7.12 | NR |
| Compound 30 | 79 | 17.4 | NR |
The structure-activity relationship studies revealed that electron-withdrawing groups at specific positions significantly enhance antiviral activity while maintaining low cytotoxicity.
Enzyme Inhibition
In addition to antiviral properties, this compound may inhibit various enzymes involved in biochemical pathways. The specific targets and pathways remain under investigation; however, preliminary data suggest potential applications in treating viral infections through enzyme inhibition.
Case Studies
A notable case study explored the synthesis and evaluation of several derivatives of the pyrrolo[2,3-d]pyrimidine scaffold. Among these derivatives, compounds with specific substitutions demonstrated significant antiviral activity against ZIKV and DENV. The study emphasized that modifications affecting electronic properties at critical positions could lead to improved biological profiles .
Comparison with Similar Compounds
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidines that have been studied for similar activities:
Table 2: Comparison of Pyrrolo[2,3-d]pyrimidines
| Compound Name | Antiviral Activity | Unique Features |
|---|---|---|
| 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine | Moderate | Triisopropylsilyl substitution |
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | High | Halogen substitution |
This comparison illustrates how variations in substituents can influence biological activity and selectivity.
Q & A
Q. What are the key synthetic challenges in preparing 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can they be addressed methodologically?
The synthesis involves regioselective iodination at position 5 and protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group. Challenges include:
- Regioselectivity : Ensuring iodine incorporation at position 5 requires careful control of reaction conditions (e.g., temperature, catalyst). For analogs, chlorination at position 4 in similar scaffolds is achieved via electrophilic substitution .
- Protection/Deprotection : The TIPS group enhances solubility and prevents unwanted side reactions. However, its steric bulk may hinder subsequent functionalization. Trialkylsilyl protection strategies are common in pyrrolopyrimidine synthesis .
- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete iodination or silylation. High-performance liquid chromatography (HPLC) is recommended for final purity assessment .
Q. What analytical techniques are essential for characterizing 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and silyl group integration. Aromatic protons in pyrrolopyrimidines typically resonate between δ 7.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHINSi: 462.07).
- X-ray Crystallography : Optional for absolute configuration confirmation, as seen in structurally related compounds .
Q. How does the TIPS group influence the compound’s stability and solubility in research applications?
- Stability : The TIPS group protects the pyrrole nitrogen from oxidation and nucleophilic attack, enhancing stability in acidic/basic conditions.
- Solubility : Trialkylsilyl groups improve lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but less so in aqueous media. This necessitates solvent optimization for biological assays .
Advanced Research Questions
Q. What strategies enable selective functionalization of the iodinated position for derivatization (e.g., cross-coupling reactions)?
The iodine at position 5 is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). Key considerations:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are effective for aryl/alkyne couplings in pyrrolopyrimidines .
- Steric Hindrance : The TIPS group may slow reaction kinetics; elevated temperatures (80–100°C) or microwave-assisted synthesis can improve yields .
- Post-Functionalization Analysis : LC-MS monitors reaction progress, while NOESY NMR confirms regiochemical fidelity .
Q. How do electronic effects of the TIPS and iodine substituents impact the compound’s reactivity in medicinal chemistry applications?
- Electron-Withdrawing Iodine : Activates the pyrrolopyrimidine core for nucleophilic substitution at adjacent positions, as seen in 4-chloro analogs used to generate kinase inhibitors .
- Steric Shielding by TIPS : Limits access to the pyrrole nitrogen, directing reactivity to the pyrimidine ring. This is critical for designing selective kinase inhibitors, where substituent orientation affects target binding .
Q. What computational methods predict the compound’s binding affinity for kinase targets like JAK3 or EGFR?
- Molecular Docking : Tools like AutoDock Vina model interactions between the pyrrolopyrimidine core and kinase ATP-binding pockets. The iodine may form halogen bonds with backbone carbonyls .
- QSAR Modeling : Correlates substituent effects (e.g., TIPS bulk, iodine polarity) with inhibitory activity. For example, 4-chloro-5-ethyl analogs show nanomolar IC values against JAK3 .
Q. How does this compound compare to its de-iodinated or desilylated analogs in biological assays?
- Activity Loss : Removal of iodine reduces electrophilicity, diminishing kinase inhibition (e.g., 5-H analogs of pyrrolopyrimidines show 10-fold lower potency ).
- Solubility Trade-offs : Desilylation improves aqueous solubility but increases metabolic instability, as seen in unprotected pyrrolopyrimidines .
Methodological Recommendations
- Synthetic Protocols : Adapt multi-step routes from 4-chloro-5-ethyl-pyrrolopyrimidine synthesis , replacing chlorination with iodination.
- Biological Testing : Use kinase inhibition assays (e.g., ADP-Glo™) with positive controls like tofacitinib, a JAK3 inhibitor derived from pyrrolopyrimidines .
- Data Interpretation : Address contradictions (e.g., unexpected byproducts) via tandem MS/MS fragmentation and control reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
